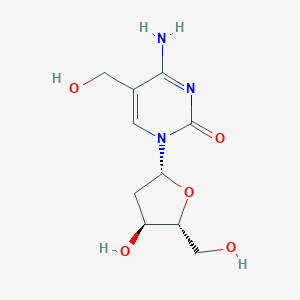

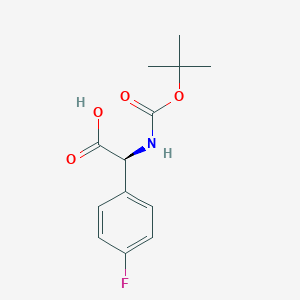

(S)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid

Overview

Description

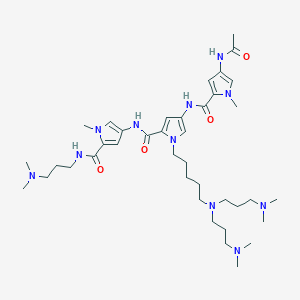

(-)-2-((tert-Butoxycarbonyl)amino)-2-(4-fluorophenyl)acetic acid, also known as t-BOC-Fluorophenylacetic acid, is a synthetic carboxylic acid that has a wide variety of applications in the fields of biochemistry, pharmacology, and chemical synthesis. It is a versatile molecule that can be used as a precursor in the synthesis of a variety of compounds, and it has been used in the development of drugs, biocatalysts, and other pharmaceuticals. In addition, it has been used in research studies to investigate the structure and function of proteins, enzymes, and other biomolecules.

Scientific Research Applications

Fluorophenyl Group Applications : Research indicates that compounds with a fluorophenyl group, similar to the one in the subject compound, are used in crystallography. For instance, 2-Amino-2-(2-fluorophenyl)acetic acid has been studied for its crystal structure, showing a planar acetate anion with fluorophenyl group attachments (Burns & Hagaman, 1993).

Synthesis of Complex Molecules : This compound is involved in the synthesis of complex molecules. A study reported the synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid, demonstrating its role in creating novel molecules (Maity & Strömberg, 2014).

Application in Polymerization : The tert-butyloxycarbonyl group, a key component of the compound, is used in the synthesis and polymerization of novel amino acid-derived acetylene monomers. This process is critical in the formation of polymers with specific properties (Gao, Sanda, & Masuda, 2003).

Catalysis in Chemical Synthesis : The compound's tert-butyloxycarbonyl group is instrumental in catalyzing chemical reactions. For example, its use in the tert-butoxycarbonylation of amines is an efficient method in organic synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Solid-Phase Synthesis Applications : It also finds use in solid-phase synthesis, particularly in creating handles for peptide alpha-carboxamides. This application is crucial for synthesizing peptides in a controlled manner (Gaehde & Matsueda, 2009).

Precursors in Synthesis of Fluorinated Amino Acids : Additionally, it serves as a precursor in the synthesis of fluorinated alpha-amino acids, which have various research applications, including in medicinal chemistry (Amii, Kishikawa, Kageyama, & Uneyama, 2000).

Safety and Hazards

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is known to be used in synthetic organic chemistry for the protection of amines .

Mode of Action

The mode of action of this compound is likely related to its BOC group. The BOC group is used to protect amines during chemical reactions . It prevents the amine from reacting, allowing other parts of the molecule to react selectively. Once the desired reactions have taken place, the BOC group can be removed, revealing the amine .

Biochemical Pathways

The use of boc-protected amines is widespread in the synthesis of complex organic molecules, including pharmaceuticals . The introduction and removal of the BOC group are key steps in these synthetic pathways.

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by various factors, including its chemical structure, the presence of functional groups, and the characteristics of the biological system in which it is present .

Result of Action

The result of the compound’s action would depend on the specific context in which it is used. In synthetic chemistry, the BOC group’s introduction and subsequent removal allow for selective reactions to occur on a molecule . This can enable the synthesis of complex molecules with a high degree of precision.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of BOC group introduction has been shown to be improved using flow microreactor systems, suggesting that the reaction environment can significantly impact the compound’s action .

properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-4-6-9(14)7-5-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQBOUSLFRLKKX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370337 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142186-36-5 | |

| Record name | (2S)-[(tert-Butoxycarbonyl)amino](4-fluorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Difluorophenoxy)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B129616.png)